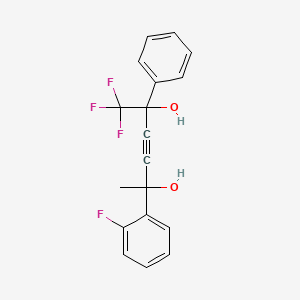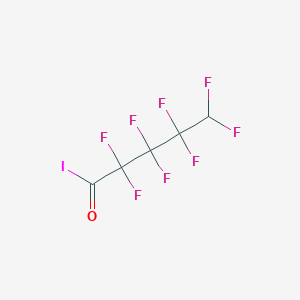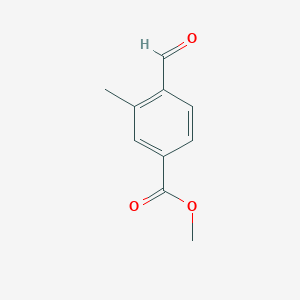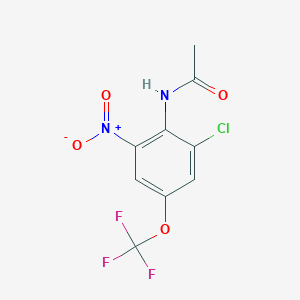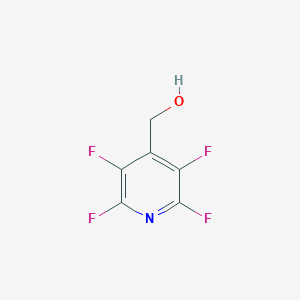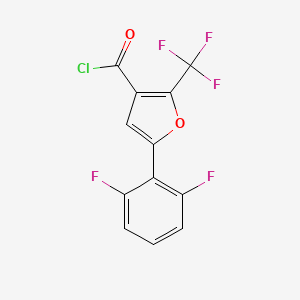![molecular formula C6H7Cl3N4S B3040866 N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide CAS No. 245413-55-2](/img/structure/B3040866.png)
N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide
描述
N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide is a chemical compound with the molecular formula C6H8Cl3N4S This compound is known for its unique structure, which includes a thiadiazole ring substituted with a trichloromethyl group and a methanimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with 3-(trichloromethyl)-1,2,4-thiadiazole-5-amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. After the reaction is complete, the product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or thioether.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium thiolate (NaSMe) or primary amines (RNH2).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学研究应用
N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide involves its interaction with specific molecular targets. The trichloromethyl group and the thiadiazole ring are key functional groups that contribute to its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide can be compared with other similar compounds, such as:
N,N-dimethyl-N’-[3-(methylthio)-1,2,4-thiadiazol-5-yl]methanimidamide: This compound has a methylthio group instead of a trichloromethyl group, which affects its reactivity and applications.
N,N-dimethyl-N’-[3-(chloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide:
N,N-dimethyl-N’-[3-(bromomethyl)-1,2,4-thiadiazol-5-yl]methanimidamide: The bromomethyl group provides different reactivity patterns compared to the trichloromethyl group.
属性
IUPAC Name |
N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N4S/c1-13(2)3-10-5-11-4(12-14-5)6(7,8)9/h3H,1-2H3/b10-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHGUGVUSLMIQ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=NS1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=NS1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)
